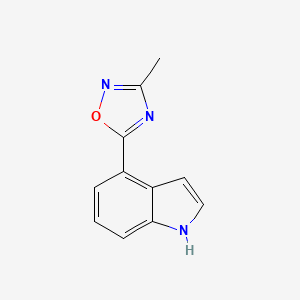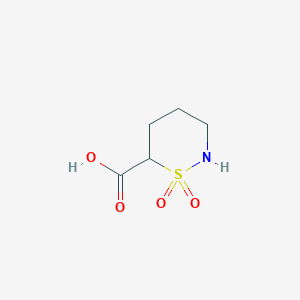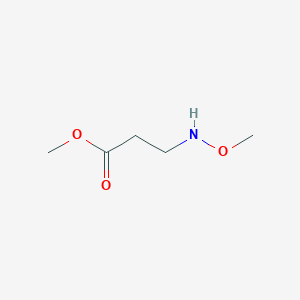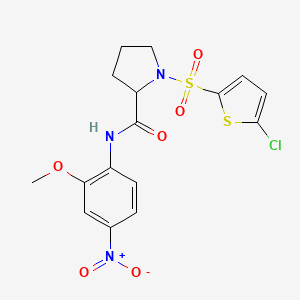
5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of these compounds showed better inhibitory activity than the reference drug (acarbose), with some being the most potent inhibitors .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, involves several steps . The process includes the synthesis of multigram quantities of the compound, identification of critical in-process parameters, and isolation of the compound without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis
The molecular structure of this compound is similar to other indole derivatives. It contains an indole core, a biologically known pharmacophore in medicinal molecules .Chemical Reactions Analysis
Indole derivatives, including this compound, have been reported to undergo various chemical reactions . For instance, they have been used as non-competitive α-glucosidase inhibitors .Mechanism of Action
The mechanism of action of 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole involves non-competitive inhibition of α-glucosidase . Kinetic analysis indicated that these compounds had non-competitive inhibition on α-glucosidase, and fluorescence quenching experiment confirmed the direct binding of these compounds to α-glucosidase .
Future Directions
The future directions for 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole and similar compounds include further structural optimization to develop them as anti-type 2 diabetes drug candidates . Given their potential as non-competitive α-glucosidase inhibitors, these compounds could provide a new chemotype for developing novel drugs against type 2 diabetes .
properties
IUPAC Name |
5-(1H-indol-4-yl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-3-2-4-10-8(9)5-6-12-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZBXWZAMXNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)


![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)